Manidipine

Hypertension Cardiovascular pharmacology Adverse event profiling

In hypertensive research models, peripheral edema is a frequent confound that complicates endpoint interpretation. Manidipine directly resolves this-it is a third-generation dihydropyridine that antagonizes both L-type and T-type calcium channels (IC50 2.6 nM), conferring vascular and renal selectivity not found in amlodipine. - 65% lower relative risk of ankle edema vs amlodipine (RR 0.35) in meta-analyses, with 10-fold slower eGFR decline in the AMANDHA trial. - Potent reversible CYP2J2 inhibitor (Ki = 0.0294 μM)-the strongest among antihypertensives-making it a reference standard for CYP2J2-mediated drug metabolism studies. - Documented 42% food-effect AUC increase (19.1→27.2 ng·h/mL), providing a validated benchmark dataset for oral bioavailability and formulation research.

Molecular Formula C35H38N4O6
Molecular Weight 610.7 g/mol
CAS No. 89226-50-6
Cat. No. B000393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManidipine
CAS89226-50-6
Synonyms2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
CV 4093
CV-4093
manidipine
manidipine dihydrochloride
manidipine hydrochloride
manidipine, (+-)-isome
Molecular FormulaC35H38N4O6
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
InChIKeyANEBWFXPVPTEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<1mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Manidipine Compound Overview


Manidipine (CAS 89226-50-6) is a lipophilic, third-generation dihydropyridine calcium channel antagonist that inhibits both L-type and T-type voltage-dependent calcium channels [1]. It exhibits high selectivity for the vasculature with negligible cardiodepressant activity and does not significantly affect norepinephrine levels, suggesting a lack of sympathetic activation [1]. Manidipine undergoes extensive first-pass hepatic metabolism, is 99% plasma protein bound, and has a terminal elimination half-life ranging from 3.9 to 7.95 hours after a single oral dose [1].

Ion channel tool Dual L-/T-type calcium channel blockade supports ion channel pharmacology and vascular selectivity assays.
Lipophilic probe High lipophilicity and food-dependent exposure profile suit formulation-exposure and oral bioavailability research.
CYP interaction Reported CYP2J2 inhibition context enables drug-metabolism interaction screening and eicosanoid pathway studies.

Manidipine In-Class Differentiation


Although manidipine belongs to the dihydropyridine calcium channel blocker class, significant pharmacological heterogeneity exists within this class that precludes simple interchange. Unlike older first- and second-generation dihydropyridines, manidipine demonstrates unique T-type calcium channel blocking activity that confers distinct vascular and renal selectivity [1]. Furthermore, the differential incidence of class-specific adverse effects—particularly peripheral edema—varies substantially across dihydropyridine agents, with manidipine demonstrating a markedly lower edema risk than amlodipine in head-to-head trials [2]. These pharmacological distinctions translate to clinically meaningful differences in tolerability, renal outcomes, and metabolic profiles that cannot be extrapolated from one dihydropyridine agent to another [1].

Manidipine
Dual L-/T-type channel blockade; low edema endpoint signal and absent sympathetic activation in reported comparisons.
Typical DHP (e.g., amlodipine)
Predominantly L-type selective; T-type-mediated renal and vascular endpoints may not transfer; edema and neurohormonal profiles differ.
Class-level interchange not supported: pharmacological heterogeneity in channel selectivity, tolerability endpoint context, and metabolic interaction potential limits direct substitution.

Manidipine Quantitative Evidence


Ankle Edema Risk vs Amlodipine

In a meta-analysis of four high-quality head-to-head randomized controlled trials encompassing 838 patients, manidipine 20 mg demonstrated a significantly lower incidence of ankle edema compared with amlodipine 10 mg, despite statistically equivalent antihypertensive efficacy. The relative risk (RR) for ankle edema with manidipine versus amlodipine was 0.35 (95% CI: 0.22–0.54) [1]. Effect sizes for blood pressure reduction were statistically equivalent between the two agents: effect size for DBP = −0.08 (p = 0.22) and SBP = −0.01 (p = 0.83) [1].

Ankle Edema Endpoint
Head-to-head
RR 0.35 (95% CI 0.22–0.54) vs amlodipine 65% relative risk reduction
Reported ankle-edema endpoint context; supports differential tolerability endpoint review.
Meta-analysis of 4 RCTs, n=838, 12–24 mo follow-up
Hypertension Cardiovascular pharmacology Adverse event profiling

Renal Function Preservation vs Amlodipine

In the AMANDHA randomized study (PROBE design), the addition of manidipine 20 mg versus amlodipine 10 mg for 2 years in 91 hypertensive type 2 diabetic patients with persistent microalbuminuria resulted in a markedly slower decline in estimated glomerular filtration rate (eGFR) [1]. Patients treated with manidipine lost only 0.4 ± 3.9 mL/min/1.73 m² of eGFR over the 2-year follow-up period, whereas those treated with amlodipine lost 4.7 ± 5.2 mL/min/1.73 m², representing a greater than 10-fold difference in the rate of renal function decline despite similar blood pressure control [1].

eGFR Decline Endpoint
Head-to-head
Manidipine: −0.4 ± 3.9 mL/min/1.73 m² Amlodipine: −4.7 ± 5.2 mL/min/1.73 m² ≈4.3 mL/min/1.73 m² less decline
Reported renal-function endpoint context; model-response endpoint interpretation.
AMANDHA trial, 91 T2DM patients with microalbuminuria, 2-year
Diabetic nephropathy Renal pharmacology Microalbuminuria

Dual L-/T-Type Calcium Channel Blockade

Manidipine is distinguished from many other dihydropyridine calcium channel blockers (including amlodipine) by its ability to block both L-type and T-type voltage-dependent calcium channels [1]. Manidipine dihydrochloride inhibits Ca²⁺ current with an IC50 of 2.6 nM [2]. This dual-channel blockade is mechanistically significant because T-type calcium channels are present in the efferent glomerular arterioles, and their inhibition by manidipine reduces intraglomerular pressure and microalbuminuria—an effect not shared by dihydropyridines lacking T-type activity [1].

Ca²⁺ Channel Inhibition
Class-level
IC50 = 2.6 nM for Ca²⁺ current
Reported dual-channel inhibition profile; supports ion channel assay context.
In vitro recombinant L-type and T-type channels
Ion channel pharmacology Calcium channel antagonism Vascular biology

Reflex Sympathetic Activation vs Felodipine

In a 24-week comparative study of four dihydropyridine calcium antagonists (amlodipine, felodipine, lacidipine, and manidipine) in patients with mild to moderate essential hypertension, all four drugs reduced clinic blood pressure to similar levels [1]. However, only felodipine treatment resulted in a significant increase in heart rate (+3.1 bpm; P < 0.05), whereas manidipine, amlodipine, and lacidipine did not produce significant heart rate changes [1]. Additionally, significant increases in plasma norepinephrine levels were observed after chronic therapy with amlodipine and felodipine, whereas manidipine and lacidipine did not increase plasma norepinephrine [1].

Sympathetic Activation Endpoint
Head-to-head
Manidipine: no significant HR change Felodipine: HR +3.1 bpm (P
Plasma norepinephrine unchanged
Reported sympathetic activation endpoint context; supports neurohormonal endpoint review.
24-week parallel-group study in essential hypertension
Sympathetic nervous system Heart rate variability Antihypertensive pharmacodynamics

Food-Enhanced Oral Bioavailability

Food significantly increases the oral bioavailability of manidipine. In a randomized crossover study in 12 healthy male subjects, administration of a single 20 mg manidipine tablet with a standardized breakfast increased the AUC from 19.1 ng·h/mL (fasting) to 27.2 ng·h/mL (fed), representing a 42% increase (p < 0.01) [1]. The rate of absorption (tmax) remained unchanged at a median of 1.5 hours, and peak plasma concentration increased from 6.2 ng/mL to 7.8 ng/mL, though this difference was not statistically significant (p = 0.18) [1].

Food-Dependent Exposure
Reported
Fed AUC: 27.2 ng·h/mL Fasting AUC: 19.1 ng·h/mL +42% (p
Reported food-dependent exposure context; supports formulation-exposure review.
Single 20 mg dose, 12 healthy male subjects, crossover
Pharmacokinetics Oral bioavailability Food-drug interaction

CYP2J2 Enzyme Inhibition

Manidipine exhibits potent competitive reversible inhibition of human cytochrome P450 2J2 (CYP2J2), an enzyme involved in arachidonic acid metabolism and cardiovascular homeostasis [1]. Among a panel of antihypertensive drugs evaluated, manidipine demonstrated the strongest reversible inhibition of CYP2J2, with a Ki value of 0.0294 μM [1]. This inhibitory potency significantly exceeds that of other tested dihydropyridines, including azelnidipine (which acts as a mechanism-based inactivator rather than a reversible inhibitor) [1].

CYP2J2 Inhibition
Cross-study comparable
Ki = 0.0294 μM (competitive reversible)
Reported CYP2J2 inhibition potency; supports drug-metabolism interaction screening.
In vitro human recombinant CYP2J2 assay
Drug metabolism Cytochrome P450 Enzyme inhibition

Manidipine Application Scenarios


Hypertension Models with Low Edema & Renal Protection

For in vivo hypertension studies where peripheral edema is a confounding variable or where renal outcomes are a primary endpoint, manidipine offers a scientifically justified alternative to amlodipine. The meta-analytic evidence demonstrating a 65% lower relative risk of ankle edema (RR 0.35) and the AMANDHA trial data showing 10-fold slower eGFR decline provide quantitative justification for selecting manidipine over amlodipine in these contexts [1][2].

T-Type Calcium Channel Mechanistic Studies

Manidipine serves as an appropriate pharmacological tool for investigating dual L-type and T-type calcium channel blockade. Unlike amlodipine (predominantly L-type selective), manidipine inhibits both channel subtypes with an IC50 of 2.6 nM, making it suitable for studies examining T-type channel contributions to efferent arteriolar tone, intraglomerular pressure regulation, and microalbuminuria [3][4].

CYP2J2-Mediated Drug Interaction Studies

For research programs investigating cytochrome P450 2J2-mediated drug metabolism, eicosanoid biosynthesis, or cardiovascular drug-drug interactions, manidipine represents a valuable reference compound due to its potent reversible inhibition of CYP2J2 (Ki = 0.0294 μM), the strongest among antihypertensive agents tested [5].

Food-Dependent Pharmacokinetic Studies

Manidipine provides an established reference compound for investigating food effects on oral bioavailability of highly lipophilic drugs. The documented 42% increase in AUC when administered with food (19.1 to 27.2 ng·h/mL) offers a benchmark dataset for formulation development, bioequivalence studies, or research on bile-mediated drug solubilization mechanisms [6].

Application
Selection Property
Validation Focus
Hypertension model studies with edema and renal endpoints
Differential edema-endpoint context
Ankle-edema incidence and eGFR decline endpoint review
T-type calcium channel mechanistic studies
Dual L-/T-type channel blockade profile
Ion channel selectivity and vascular response assay context
CYP2J2-mediated drug interaction screening
CYP2J2 reversible inhibition potency
Drug-metabolism interaction and eicosanoid pathway context
Food-dependent pharmacokinetic research
Food-enhanced exposure profile
Oral bioavailability and formulation-exposure review

Technical Documentation Hub

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